molecular formula C29H27N3O5S B2697689 3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-47-5

3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2697689
CAS RN: 1114878-47-5
M. Wt: 529.61
InChI Key: INKCJHNAHOHRKC-UHFFFAOYSA-N
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Description

3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the specified chemical, were synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. Specifically, certain derivatives showed selective activities toward CNS, renal, breast cancer cell lines, and leukemia cell lines. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through the inhibition of specific kinases like EGFR-TK and B-RAF kinase, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

Amino acid/dipeptide derivatives of quinazolin-3(4H)-one, including similar structural analogs, have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds were found to be as potent as the standard drug ciprofloxacin against specific bacterial strains, showcasing their potential as novel antimicrobial agents (Kapoor et al., 2017).

Antihypertensive Activity

The cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with various one-carbon donors led to the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which were evaluated for their antihypertensive activity. These compounds showed significant activity in lowering blood pressure in spontaneously hypertensive rats (SHR), with one particular derivative exhibiting more potent antihypertensive activity than the reference standard prazocin, indicating its potential in treating hypertension (Alagarsamy & Pathak, 2007).

Diuretic Agents

A study investigated the effect of combining quinazolin-4(3H)-one derivatives with either a thiazole or a 1,3,4-thiadiazole moiety to assess their expected diuretic activity. Certain compounds demonstrated significant diuretic activity, providing insights into the heterocyclic combination's impact on diuretic effects and highlighting potential applications in treating conditions requiring diuresis (Maarouf et al., 2004).

properties

IUPAC Name

3-benzyl-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-18-23(30-27(37-18)20-14-24(34-2)26(36-4)25(15-20)35-3)17-38-29-31-22-13-9-8-12-21(22)28(33)32(29)16-19-10-6-5-7-11-19/h5-15H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCJHNAHOHRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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